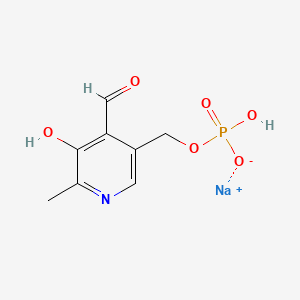

Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate

Description

Properties

CAS No. |

22816-56-4 |

|---|---|

Molecular Formula |

C8H9NNaO6P |

Molecular Weight |

269.12 g/mol |

IUPAC Name |

sodium;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate |

InChI |

InChI=1S/C8H10NO6P.Na/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);/q;+1/p-1 |

InChI Key |

LWRNKHPBGKDNFK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate generally involves the phosphorylation of 4-formyl-5-hydroxy-6-methylpyridine or its derivatives. The key step is the introduction of the hydrogen phosphate group onto the methyl substituent at the 3-position of the pyridine ring.

- Starting Material: 4-formyl-5-hydroxy-6-methylpyridine

- Phosphorylating Agent: Phosphoric acid derivatives, such as phosphoric acid or its activated forms (e.g., phosphorus oxychloride or phosphorochloridates)

- Reaction Conditions: Controlled pH and temperature to maintain stability of sensitive functional groups (formyl and hydroxyl)

- Purification: Crystallization or chromatographic techniques to isolate the pure sodium salt form

This method requires careful control to avoid side reactions such as over-phosphorylation or degradation of the aldehyde group.

Detailed Synthetic Procedure (Reported Example)

A representative synthesis involves:

- Activation of Phosphoric Acid: Phosphoric acid or a suitable phosphorylating reagent is prepared under anhydrous conditions.

- Reaction with Pyridine Derivative: The 4-formyl-5-hydroxy-6-methylpyridine is reacted with the phosphorylating agent, often in an aqueous or mixed solvent system, at mild temperatures (room temperature to 50 °C).

- Neutralization and Salt Formation: The reaction mixture is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt of the hydrogen phosphate ester.

- Isolation: The product is isolated by crystallization from solvents such as water, acetonitrile, and diethyl ether mixtures, followed by washing and drying under vacuum.

Purification and Characterization

- Chromatography: Preparative HPLC using C18 reverse-phase columns is employed to purify the product, monitoring at UV wavelengths around 305 nm due to the pyridine chromophore.

- Crystallization: Final crystallization from solvent mixtures ensures high purity and removal of inorganic salts and unreacted starting materials.

- Drying: Vacuum drying at low temperature (around 4 °C) preserves the compound’s stability.

- Yield: Typical reaction efficiency ranges from 50% to 60% depending on reaction scale and conditions.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-formyl-5-hydroxy-6-methylpyridine |

| Phosphorylating Agent | Phosphoric acid or derivatives |

| Reaction Medium | Aqueous or mixed solvents (e.g., water, MeCN) |

| Temperature | Room temperature to 50 °C |

| pH Control | Neutral to slightly acidic conditions |

| Neutralizing Agent | Sodium hydroxide or sodium carbonate |

| Purification Method | Preparative HPLC, crystallization |

| Solvents for Crystallization | Water, acetonitrile, diethyl ether (1:5:10 v/v/v) |

| Drying Conditions | Vacuum drying at 4 °C |

| Typical Yield | 50%–60% |

| Product Form | Yellowish powder or crystalline solid |

Research Findings and Notes on Preparation

- The aldehyde (formyl) and hydroxyl groups on the pyridine ring are sensitive to harsh conditions; thus, mild phosphorylation conditions are essential to preserve these functionalities.

- The sodium salt form enhances water solubility and stability, facilitating handling and storage.

- The compound is typically stored in dry, dark, and ventilated conditions to prevent degradation.

- Analytical methods such as GC-MS and HPLC are used to confirm purity and identity, with characteristic retention times and mass spectral data confirming the structure.

- The compound’s preparation is critical for its use in biochemical research, especially as a vitamin B6 analog or coenzyme model.

Chemical Reactions Analysis

Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Phosphorylation: The phosphate ester group can participate in phosphorylation reactions to form various phosphorylated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields a hydroxymethyl derivative.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate is being explored for its potential as a therapeutic agent. Its structural similarity to biologically active compounds suggests possible interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

-

Neuroprotective Properties :

- Preliminary studies indicate that this compound may exhibit neuroprotective effects due to its antioxidant properties. This makes it a candidate for further research in treating neurodegenerative diseases.

-

Binding Affinity Studies :

- Research has focused on the binding affinity of this compound with neurotransmitter receptors. Understanding these interactions could provide insights into its therapeutic mechanisms and potential applications in neurological disorders.

Biological Activities

-

Antioxidant Activity :

- The compound has shown promising antioxidant properties, which are crucial in combating oxidative stress related to various diseases, including cancer and neurodegenerative disorders.

-

Metabolic Pathway Interactions :

- Studies suggest that this compound may interact with key enzymes involved in metabolic pathways, potentially influencing energy metabolism and cellular functions.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- Neuroprotection : A study investigated the compound's ability to protect neuronal cells from oxidative damage. Results indicated significant reductions in cell death and oxidative stress markers when treated with this compound compared to control groups.

- Antioxidant Efficacy : In vitro assays demonstrated that the compound effectively scavenged free radicals, suggesting its utility as an antioxidant agent in therapeutic formulations aimed at mitigating oxidative stress-related conditions.

- Binding Studies : Research utilizing radiolabeled binding assays revealed that this compound binds selectively to specific neurotransmitter receptors, indicating its potential role in modulating neurotransmission and influencing mood disorders.

Mechanism of Action

The mechanism of action of Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phosphate ester group can participate in phosphorylation reactions, modulating the activity of enzymes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridoxal Phosphate (PLP) Derivatives

Pyridoxamine 5'-Phosphate (PMP)

- Structural Features: Replaces the formyl group (C4) with an aminomethyl (-CH₂NH₂) group.

- Formula : C₈H₁₃N₂O₆P; Molecular Weight : 264.17 g/mol .

- Role : Acts as a coenzyme in transamination reactions. PMP is enzymatically interconvertible with PLP via pyridoxine-5'-phosphate oxidase .

- Stability : Less stable in alkaline conditions compared to PLP due to the absence of the formyl group’s electron-withdrawing effects .

Pyridoxine 5'-Phosphate

- Structural Features : Contains a hydroxymethyl (-CH₂OH) group at C4 instead of a formyl group.

- Role : A precursor to PLP, requiring oxidation for activation.

- Solubility : Similar to PLP but less reactive due to reduced electron-deficient character .

Non-Vitamin B₆ Analogues

Riboflavin Sodium Phosphate

- Structural Features : Isoalloxazine ring with a ribitol phosphate chain.

- Formula : C₁₇H₂₀N₄NaO₉P; Molecular Weight : 478.32 g/mol .

- Role: A flavin coenzyme (FMN) in redox reactions. Unlike PLP, it participates in electron transport chains rather than amino acid metabolism .

- Solubility : Enhanced by the sodium phosphate group, similar to PLP, but thermally less stable due to the isoalloxazine ring’s photosensitivity .

{5-Hydroxy-4-[(1E)-4-(1H-Indol-3-Yl)-3-Oxobut-1-En-1-Yl]-6-Methylpyridin-3-Yl}methyl Dihydrogen Phosphate

Functional and Stability Comparisons

Biochemical Roles

- PLP (Sodium Salt): Critical for decarboxylases and aminotransferases; its formyl group stabilizes Schiff base intermediates in catalytic cycles .

- PMP: Specializes in amino group transfer, particularly in the urea cycle .

- Riboflavin Sodium Phosphate : Functions in oxidative phosphorylation (e.g., NADH dehydrogenase) .

Solubility and Stability

- Sodium Counterion : In PLP and riboflavin phosphate, sodium improves aqueous solubility, as seen in phosphate-buffered systems (e.g., colloidal micelles in ) .

- pH Sensitivity : PLP’s phosphate group enables pH-dependent behavior, analogous to PEG-BHyd-dC12/PTX micelles, which show enhanced stability at physiological pH (6.0–7.0) .

- Thermal Stability : Sodium phosphate formulations (e.g., SS-879 in ) exhibit distinct thermal profiles compared to acetate, likely due to ionic interactions .

Crystallographic Behavior

- PLP derivatives, such as the sodium-coordinated structure in , demonstrate how sodium ions stabilize phosphate-oxygen interactions in crystal lattices, contributing to structural integrity .

Biological Activity

Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyridine ring structure, which contributes to its biological activity. The presence of multiple functional groups, including a formyl group and a hydroxyl group, enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of various enzymes involved in inflammatory processes. For instance, it has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in the signaling pathways of inflammation and stress responses .

- Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage is prevalent .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential use in treating infections.

Table 1: Summary of Biological Activities

Case Study: Inhibition of p38 MAPK

A study conducted by Jiang et al. (1996) demonstrated that compounds similar to this compound effectively inhibited p38 MAPK activity. This inhibition was linked to reduced production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a therapeutic potential for inflammatory diseases .

Case Study: Antioxidant Mechanism

In a study examining the antioxidant effects of related compounds, it was found that this compound significantly decreased lipid peroxidation levels in neuronal cell cultures exposed to oxidative stress. This suggests that the compound may protect neuronal cells from damage associated with conditions like Alzheimer's disease .

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity in vivo.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic techniques for characterizing PLP?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL, SHELXS) for structure refinement and solution, particularly for resolving hydration states and tautomeric forms .

- NMR spectroscopy : Employ -NMR to analyze phosphate group interactions and /-NMR for pyridine ring conformation .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (247.14 g/mol) and fragmentation patterns .

Q. How should PLP be stored and handled to ensure stability in laboratory settings?

- Methodological Answer :

- Store as a white-to-yellow powder in airtight, light-protected containers at 2–30°C, avoiding humidity .

- Use fume hoods and PPE (gloves, goggles) to mitigate acute toxicity (oral LD: 550 mg/kg) and skin corrosion risks .

- Avoid contact with strong oxidizers, acids, or bases to prevent decomposition .

Advanced Research Questions

Q. How does the phosphate group in PLP influence its reactivity as an enzymatic cofactor?

- Methodological Answer :

- Kinetic assays : Compare PLP-dependent enzyme activity (e.g., transaminases) with and without phosphate group modifications (e.g., methyl substitutions) .

- Isotopic labeling : Use -labeled phosphate to track phosphoryl transfer mechanisms in reaction intermediates .

- Computational modeling : Apply DFT studies to analyze charge distribution and hydrogen bonding at the phosphate-enzyme interface .

Q. What experimental strategies resolve contradictions in PLP-dependent enzyme kinetic data?

- Methodological Answer :

- pH-controlled assays : Maintain buffered conditions (e.g., NaHPO/NaHPO) to stabilize PLP’s tautomeric forms .

- Site-directed mutagenesis : Target active-site residues (e.g., lysine) to isolate phosphate-binding contributions .

- Statistical validation : Use multivariate analysis to account for variables like temperature and substrate concentration .

Q. How can crystallographic studies address hydration-state variability in PLP structures?

- Methodological Answer :

- Cryocrystallography : Flash-cool crystals to 100 K to trap specific hydration states .

- Synchrotron radiation : Utilize high-resolution data (≤1.0 Å) to distinguish water molecules in the PLP binding pocket .

- SHELXL refinement : Apply anisotropic displacement parameters and occupancy refinement for partial hydration sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.